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Compound of Interest

Compound Name: Fichtelite

Cat. No.: B1623743

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fichtelite, a saturated tetracyclic
diterpenoid, and its key unsaturated precursors, abietic acid and retene. This document
summarizes their physicochemical properties, outlines the experimental basis for their
interconversion, and presents comparative spectroscopic data to aid in their identification and
differentiation.

Introduction

Fichtelite (C1oH3a4) is a rare, naturally occurring saturated hydrocarbon found in fossilized
wood, particularly in peat bogs.[1][2] Its structure, (dimethyl)(isopropyl)perhydrophenanthrene,
is derived from the diagenesis of diterpenoid resin acids produced by coniferous trees.[3]
Understanding the relationship between Fichtelite and its unsaturated precursors is crucial for
geochemical studies, biomarker research, and for synthetic chemists working with complex
polycyclic frameworks. The primary unsaturated precursors in this diagenetic pathway are
abietic acid (C20H3002), a major component of rosin, and retene (CisHis), an aromatic
hydrocarbon formed through the degradation of abietic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Fichtelite, retene, and
abietic acid, providing a clear basis for comparison.
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Property Fichtelite Retene Abietic Acid
Chemical Formula C1oH34[1] CisHis C20H3002
Molar Mass ( g/mol ) 262.5[4] 234.34 302.45

Appearance

Colorless, white, or

pale yellow crystals[1]

Beige flakes or plates

Yellowish resinous

powder or crystals

Melting Point (°C) 442 - 46.1 98.5 172 - 175

Boiling Point (°C) - 390 250 (at 9 mmHg)

Solubility in Water Insoluble Insoluble[5] Insoluble

o ) Readily soluble in )

Solubility in Organic Soluble in alcohols,
Soluble warm ether and hot

Solvents ] ] ] acetone, and ethers

glacial acetic acid[5]
Mohs Hardness 1[1] - -
Specific Gravity 1.032[1] - -

Diagenetic and Synthetic Pathways

The transformation of abietic acid to Fichtelite is a natural process occurring over geological

timescales, involving decarboxylation, aromatization, and finally, hydrogenation. This pathway

can be conceptually replicated in a laboratory setting.

Diagenetic Pathway

The widely accepted diagenetic pathway involves the initial transformation of abietic acid into

retene through processes of decarboxylation and dehydrogenation under heat and pressure in

sedimentary environments. Subsequent hydrogenation of retene leads to the fully saturated

Fichtelite.
Decarboxylation &
Abietic Acid Aromatization > Retene Hydrogenation - Fichtelite
(C20H3002) (C1sH1s) (C19H34)
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Diagenetic pathway from Abietic Acid to Fichtelite.

Experimental Protocols

Synthesis of Fichtelite from an Abietic Acid Derivative

A stereoselective synthesis of Fichtelite from abietic acid has been reported, proceeding
through an intermediate diene.[3][6] The final step of this synthesis, the hydrogenation of the
unsaturated precursor, provides a practical experimental protocol.

Protocol: Catalytic Hydrogenation of 19-nor-4(18)-abietene to Fichtelite[6]

e Preparation of the Catalyst and Substrate: A portion of the diene mixture (e.g., 1.30 g) is
dissolved in glacial acetic acid (70 ml). Platinum oxide (325 mg) is added as the catalyst.

e Hydrogenation: The mixture is subjected to hydrogenation at atmospheric pressure. The
reaction progress is monitored by the uptake of hydrogen, which typically ceases after
approximately 20-35 minutes.

o Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate and washings
are combined.

« |solation and Purification: The solvent is removed, and the resulting crude product is purified,
for example, by recrystallization, to yield Fichtelite. The identity and purity of the synthetic
Fichtelite can be confirmed by comparing its melting point and chromatographic behavior
with that of the natural material.

Comparative Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of Fichtelite and its
precursors. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1623743?utm_src=pdf-body-img
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jo01258a006
https://pubs.acs.org/doi/pdf/10.1021/jo01281a097
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jo01281a097
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/product/b1623743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

1H NMR Spectral Data (Chemical Shifts, & in ppm)

Compound Key Proton Signals

Fichtelite Complex aliphatic region (approx. 0.8-2.0 ppm)
Aromatic protons (approx. 7.4-8.5 ppm),

Retene Isopropyl methyls (doublet, ~1.4 ppm), Aromatic
methyl (~2.7 ppm)[5]
Vinylic protons (~5.4 and 5.8 ppm), Carboxylic

Abietic Acid acid proton (broad, ~12.0 ppm), Methyl groups

(singlets, ~0.8-1.2 ppm)

13C NMR Spectral Data (Chemical Shifts, o in ppm)

Compound Key Carbon Signals
Fichtelite Aliphatic carbons (approx. 15-60 ppm)[4]
Aromatic carbons (approx. 124-136 ppm),
Retene Isopropyl carbons (~24, 34 ppm), Methyl carbon
(~22 ppm)[5]
Carboxyl carbon (~185 ppm), Vinylic carbons
Abietic Acid (~120-146 ppm), Aliphatic carbons (approx. 15-

50 ppm)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Compound Molecular lon (m/z) Key Fragment lons (m/z)
Fichtelite 262 (M¥) 247 (M-CHs)*, 191, 109[4]
Retene 234 (M+) 219 (M-CHs)*[7]

Abietic Acid 302 (M+) 257, 241
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Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of Fichtelite
and its precursors.

Synthesis/Isolation

Isolate Abietic Acid
(from Rosin)

l

Synthesize Retene
(from Abietic Acid)

J

Synthesize Fichtelite
(from Retene precursor)

l

Physicochemical
Characterization Mass Spectrometry
(m.p., solubility)

\Eata Comparison

Comparative Analysis
of Physicochemical and
Spectroscopic Data

NMR Spectroscopy
(1H’ 13C)
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Workflow for the comparative study of Fichtelite and its precursors.

Conclusion
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Fichtelite, retene, and abietic acid represent a fascinating series of related natural products,
illustrating a clear diagenetic and synthetic progression from a highly functionalized,
unsaturated diterpenoid resin acid to a fully saturated hydrocarbon. Their distinct
physicochemical properties and spectroscopic signatures, as detailed in this guide, provide a
robust framework for their identification, differentiation, and further study. The provided
experimental protocol for the hydrogenation of a retene-like precursor offers a tangible method
for researchers to explore this transformation in a laboratory setting. This comparative guide
serves as a valuable resource for professionals in geochemistry, natural product synthesis, and
drug development who may encounter or work with these intriguing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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